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Compound of Interest

Compound Name: P-430

Cat. No.: B1175226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of P-430 reduction and

reoxidation, with a primary focus on the cytochrome P450 enzyme system, a critical component

in drug metabolism and xenobiotic detoxification. The characteristic spectral shift of these

heme-containing monooxygenases upon changes in their oxidation state is fundamental to

studying their kinetic properties. While the term "P-430" is historically associated with a

transient absorption band observed in early photosystem I research, in the context of drug

development, it generally refers to spectral intermediates of cytochrome P450 enzymes. This

guide will delve into the quantitative data, experimental protocols for kinetic analysis, and the

catalytic cycle of cytochrome P450.

Quantitative Kinetic Data of Cytochrome P450
The kinetics of cytochrome P450 reduction and reoxidation are influenced by numerous

factors, including the specific P450 isoform, the nature of the substrate, and the experimental

conditions. The following tables summarize key quantitative data related to these processes.
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Parameter Value
P450
Isoform/System

Significance

Turnover Number

(kcat)
~5–250 min⁻¹

Steroidogenic P450s

(eukaryotic)

Slower reaction rates

compared to bacterial

P450s.[1]

Turnover Number

(kcat)
>1,000 sec⁻¹ Bacterial P450s

Highlights the

significant variability in

catalytic efficiency

across different P450

enzymes.[1]

First Hydride Transfer

Rate

~20 s⁻¹ (at high

NADPH)

Human Cytochrome

P450 Reductase

Represents the rate of

the initial reduction

step in the catalytic

cycle.[2]

Rate of Hydride

Transfer Isomerization
~200 s⁻¹

Human Cytochrome

P450 Reductase

An intermediate step

in the reduction of the

FAD domain of the

reductase.[2]

Charge-Transfer

Species Formation
>500 s⁻¹

Human Cytochrome

P450 Reductase

The initial rapid

interaction between

NADPH and the FAD

domain of the

reductase.[2]

Table 1: General Kinetic Parameters of Cytochrome P450 Systems
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P450 Isoform Substrate Kinetic Parameter Value

P450 51A1
[3-³H]-24,25-

dihydrolanosterol

Rate Constants for a

Three-Step Oxidation

See Figure 35 in the

cited reference for a

detailed kinetic model.

[3]

CYP3A4 Testosterone Reduction Kinetics

Varies significantly

depending on the

system (microsomes,

reconstituted, fusion

protein).[4]

P450BM3-F87G

3-

phenylpropionaldehyd

e

Heme Modification

Kinetics

Biphasic, with an

initial bleaching of the

Soret absorbance

followed by an

increase at 430 nm.[5]

[6]

Table 2: Specific Kinetic Data for P450 Isoforms

Experimental Protocols
The study of P-450 kinetics heavily relies on spectrophotometric methods that can monitor the

rapid changes in the heme environment. Stopped-flow spectrophotometry is a principal

technique for these measurements.

Protocol for Measuring the Kinetics of the First Electron
Transfer using Stopped-Flow Spectrophotometry
This protocol outlines the measurement of the rate of the first electron transfer to a cytochrome

P450 enzyme.

Objective: To determine the rate constant for the reduction of the ferric (Fe³⁺) heme iron to the

ferrous (Fe²⁺) state.

Materials:
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Purified cytochrome P450 enzyme

Purified NADPH-cytochrome P450 reductase (POR)

NADPH

Carbon monoxide (CO)-saturated buffer

Stopped-flow spectrophotometer

Procedure:

Preparation of Reactants:

Prepare a solution of the cytochrome P450 enzyme in a suitable buffer.

Prepare a separate solution containing POR and NADPH in the same buffer.

Saturate the enzyme solution with carbon monoxide (CO) by gently bubbling the gas

through the solution. CO will bind to the reduced (ferrous) P450, resulting in a

characteristic absorbance peak at 450 nm.

Stopped-Flow Measurement:

Load one syringe of the stopped-flow instrument with the CO-saturated P450 solution.

Load the second syringe with the POR and NADPH solution.

Initiate the rapid mixing of the two solutions.

Monitor the change in absorbance at 450 nm over time. The increase in absorbance at

450 nm corresponds to the formation of the ferrous P450-CO complex.

Data Analysis:

The resulting kinetic trace (absorbance at 450 nm vs. time) is fitted to an appropriate

kinetic model (e.g., single or double exponential) to determine the observed rate constant

(k_obs) for the first electron transfer.
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Visualizing the Cytochrome P450 Catalytic Cycle
The reduction and reoxidation of the P450 heme iron are central to its catalytic function. The

following diagrams illustrate the key steps in this process.

Resting State
(Fe³⁺, low spin)

Substrate Bound
(Fe³⁺, high spin)1. Substrate (RH) Binding

First Electron Transfer
(Fe²⁺)

2. e⁻ from POR Oxygen Binding
(Fe²⁺-O₂)

3. O₂ Binding Second Electron Transfer
(Fe³⁺-O₂²⁻)

4. e⁻ from POR/cyt b₅ Protonation
(Compound 0)

5. H⁺ Water Elimination
(Compound I - Fe⁴⁺=O)

6. H⁺, -H₂O Substrate Oxidation
(Product Formation)

7. RH -> ROH

Product Release

8. Product (ROH) Release

Click to download full resolution via product page

Caption: The catalytic cycle of cytochrome P450, detailing the sequential reduction and

reoxidation steps.

Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for studying P450 kinetics using stopped-

flow spectrophotometry.
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Prepare Reactants
(P450, POR, NADPH, Substrate)

Load Syringes of
Stopped-Flow Instrument

Rapid Mixing

Monitor Spectral Changes
(e.g., at 430 nm or 450 nm)

Acquire Kinetic Data
(Absorbance vs. Time)
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(Elucidate Reaction Mechanism)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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